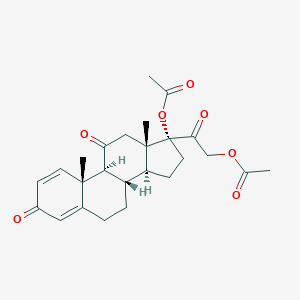

Prednisone 17, 21-Diacetate

Descripción general

Descripción

Prednisone 17, 21-Diacetate, also known as Meprednisone 17,21-Diacetate, is an impurity of Prednisone . Prednisone is a synthetic anti-inflammatory glucocorticoid used to treat inflammatory or immune-mediated responses, as well as endocrine or neoplastic diseases .

Synthesis Analysis

The industrial synthesis of prednisone involves a combination of chemistry and biotechnology, starting from diosgenin . The process includes several steps such as reduction, oxidation, hydroxylation, and acylation . A novel process for the preparation of prednisone derivatives has been patented, which involves a series of reactions including reduction, oxidation, hydroxylation, and acylation .Molecular Structure Analysis

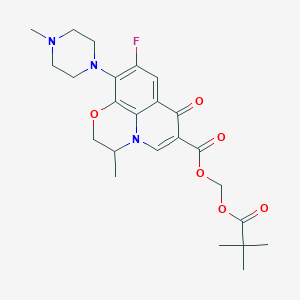

The molecular formula of Prednisone 17, 21-Diacetate is C25H30O7 . The molecular weight is 442.50200 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Prednisone 17, 21-Diacetate include reduction, oxidation, hydroxylation, and acylation . These reactions are facilitated by various reagents and conditions .Physical And Chemical Properties Analysis

Prednisone 17, 21-Diacetate is a white or almost white powder . It is poorly soluble in methanol, ethanol, chloroform, and dioxane, with low solubility in water .Aplicaciones Científicas De Investigación

Biotransformation in Steroid Synthesis

Prednisone 17, 21-Diacetate: is utilized in the biotransformation of steroids, a process crucial for the synthesis of medically relevant steroidal molecules. Enzymes like 3-ketosteroid-Δ1-dehydrogenases (KstDs) catalyze the Δ1-dehydrogenation of steroids, which is an essential step in the production of compounds with enhanced potency and reduced drug-induced salt retention .

Anti-inflammatory Drug Development

The compound serves as an intermediate in the development of anti-inflammatory drugs. The introduction of unsaturation into the 1,2-position of hydrocortisone acetate by Δ1-dehydrogenation increases the anti-inflammatory activity of prednisolone acetate, making it a valuable asset in pharmaceutical research .

Enzyme Characterization and Engineering

Research on Prednisone 17, 21-Diacetate includes the characterization of enzymes that can process this compound. This has implications for enzyme engineering, where enzymes are modified to enhance their specificity and efficiency for use in steroid biotransformation .

Clinical Applications in Immunosuppression

As a glucocorticoid, Prednisone 17, 21-Diacetate is researched for its immunosuppressive properties. It can be used to prevent the body from rejecting transplanted organs, as well as to treat autoimmune diseases and inflammatory conditions .

Optimization of Biotransformation Conditions

Scientific studies also focus on optimizing the conditions for the biotransformation of hydrocortisone with enzymes to yield prednisolone. Parameters such as pH, temperature, and the presence of electron acceptors are meticulously adjusted to maximize efficiency and yield .

Exploration of Microbial Steroid Metabolism

The metabolism of steroids by microorganisms is another area of application. Understanding how different species metabolize Prednisone 17, 21-Diacetate can lead to the discovery of new pathways and enzymes, which can be exploited for the synthesis of novel steroid derivatives .

Mecanismo De Acción

Target of Action

Prednisone 17, 21-Diacetate is a synthetic anti-inflammatory glucocorticoid derived from cortisone . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating various physiological processes such as immune response, metabolism, inflammation, and stress response .

Mode of Action

Prednisone 17, 21-Diacetate, like other corticosteroids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

The biochemical pathways affected by Prednisone 17, 21-Diacetate are complex and involve a combination of chemistry and biotechnology . The compound is biologically inert and is converted to prednisolone in the liver . This conversion involves the hydrolysis of the 11-acetoxy group, a process facilitated by the bacterium Corynebacterium simplex .

Pharmacokinetics

Prednisone 17, 21-Diacetate exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . It is metabolized to various compounds including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . Prednisone has a short duration of action as the half-life is 2-3 hours .

Result of Action

The molecular and cellular effects of Prednisone 17, 21-Diacetate’s action are primarily anti-inflammatory and immunosuppressive . It is used to treat a variety of conditions including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions as well as in organ transplant .

Safety and Hazards

Prednisone is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Long-term use can lead to bone loss (osteoporosis), especially if you smoke, if you do not exercise, if you do not get enough vitamin D or calcium in your diet, or if you have a family history of osteoporosis .

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKSQQOMYDIKJT-AHLAAXOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisone 17, 21-Diacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)